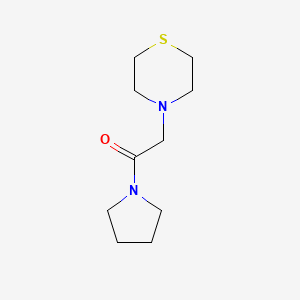

1-(Pyrrolidin-1-yl)-2-thiomorpholinoethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Pyrrolidin-1-yl)-2-thiomorpholinoethanone is a useful research compound. Its molecular formula is C10H18N2OS and its molecular weight is 214.33. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organocatalytic Synthesis

1-(Pyrrolidin-1-yl)-2-thiomorpholinoethanone's derivatives, specifically spiro[pyrrolidin-3,3'-oxindoles], are noted for their significant biological activities. These derivatives have been synthesized through an enantioselective organocatalytic approach, demonstrating high enantiopurity and structural diversity. This method involves asymmetric catalytic three-component 1,3-dipolar cycloaddition, providing a new pathway to medicinal chemistry and diversity-oriented synthesis due to its high stereo- and regioselectivity (Xiao-Hua Chen et al., 2009).

Electrochromic and Electrochemical Properties

The compound's derivatives have been explored for their electrochromic and electrochemical properties. Studies have led to the development of electrically conductive films with fast optical switching time, demonstrating potential applications in solar energy materials and devices (Jaeyoung Hwang et al., 2010).

Luminescence in Platinum(II) Complexes

Research involving derivatives of this compound has led to the development of platinum(II) complexes displaying bright-orange to red room-temperature luminescence. These findings are significant for advancements in inorganic chemistry and potential applications in imaging and sensing technologies (H. Wen et al., 2010).

Enhancing Aqueous Solubility of Antiproliferatives

Efforts to improve the water solubility of thieno[2,3-b]pyridines, a class of antiproliferatives, have involved strategies such as incorporating a morpholine moiety. This approach significantly increased water solubility, demonstrating a potential method for enhancing the clinical application of such compounds (A. Zafar et al., 2018).

Ugi Reaction and Amine C-H Functionalization

The compound has been utilized in developing new variants of the Ugi reaction, incorporating a redox-neutral amine C-H functionalization step. This innovative approach has opened new avenues for synthesizing complex molecules, showcasing the compound's versatility in organic synthesis (Zhengbo Zhu & D. Seidel, 2016).

Binding Capability of N,O-Hybrid Diamide Ligands

Research into N,O-hybrid diamide ligands with this compound derivatives has shown promise for the selective separation of actinides over lanthanides. These findings contribute to the development of more efficient ligands for nuclear waste management and the recycling of valuable materials (R. Meng et al., 2021).

Propiedades

IUPAC Name |

1-pyrrolidin-1-yl-2-thiomorpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2OS/c13-10(12-3-1-2-4-12)9-11-5-7-14-8-6-11/h1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGGNXFEOYNTTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-Methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2507381.png)

![7-[(3-chlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2507382.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2507383.png)

![(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride](/img/no-structure.png)

![N-(4-chloro-3-methyl-5-isoxazolyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2507388.png)

![5-(1-adamantyl)-N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2507394.png)

![N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2507401.png)

![N-(2-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2507404.png)